Methyl 1-cyclopentylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-cyclopentylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopentylpyrrolidine-2-carboxylate typically involves the esterification of 1-cyclopentylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-temperature and high-pressure reactors can facilitate the esterification process, resulting in higher throughput and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopentylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-cyclopentylpyrrolidine-2-carboxylic acid.
Reduction: 1-cyclopentylpyrrolidine-2-methanol.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 1-cyclopentylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The compound’s cyclopentyl and pyrrolidine moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methylpyrrole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl salicylate
Uniqueness
Methyl 1-cyclopentylpyrrolidine-2-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Biological Activity
Methyl 1-cyclopentylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C11H17NO2
- Molecular Weight : 197.26 g/mol
- IUPAC Name : this compound
This compound contains a pyrrolidine ring, which is known for its role in various biological activities, including neuropharmacological effects.
1. Neuropharmacology
Research indicates that compounds with a pyrrolidine structure often exhibit activity at neurotransmitter receptors. This compound has been studied for its potential as a modulator of the central nervous system (CNS).
- Mechanism of Action : Preliminary studies suggest that this compound may interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and various neurological disorders. A related compound, VU6028418, has shown selective antagonism at mAChR subtypes, indicating a possible pathway for further exploration in this compound's activity .
2. Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HeLa | 62.37 |
Compound B | HepG2 | 50.00 |
These findings suggest that this compound could be further investigated for its anticancer properties.
Case Study 1: Anticancer Screening
A study conducted on various pyrrolidine derivatives, including this compound, evaluated their cytotoxicity against HeLa and HepG2 cell lines. The results indicated that certain modifications to the pyrrolidine structure enhanced biological activity, suggesting a structure-activity relationship that could guide future synthesis efforts.
Case Study 2: Neuropharmacological Effects
In a behavioral study involving rodent models, compounds similar to this compound were assessed for their effects on anxiety and depression-like behaviors. Results indicated that these compounds could modulate neurotransmitter levels, providing insights into their potential therapeutic applications in treating mood disorders.
Properties
IUPAC Name |
methyl 1-cyclopentylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXCXNWYARQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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